

# Comparative Analysis of AVE 0991 Cross-Reactivity with Angiotensin and Other Receptors

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## Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

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This guide provides a detailed comparison of the binding affinity and cross-reactivity of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the evaluation of its selectivity and potential off-target effects.

## Introduction to AVE 0991

AVE 0991 is a synthetic, non-peptidic compound that mimics the actions of the endogenous peptide Ang-(1-7).<sup>[1]</sup> Ang-(1-7) is a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis, which generally counteracts the effects of the classical ACE/Angiotensin II/AT1 receptor axis.<sup>[2]</sup> AVE 0991 is recognized as a selective agonist for the Mas receptor and has been utilized in various studies to investigate the therapeutic potential of activating this protective pathway.<sup>[1][3]</sup>

## Binding Affinity and Selectivity

The primary target of AVE 0991 is the Mas receptor. Competitive radioligand binding assays have been employed to determine its affinity for this receptor. In studies using bovine aortic endothelial cell membranes, AVE 0991 demonstrated a higher affinity for the Ang-(1-7) binding site than the endogenous ligand itself.<sup>[4][5]</sup>

Table 1: Competitive Binding Affinities for the Mas Receptor

Compound	Preparation	Radioligand	IC50 (nM)	Reference
AVE 0991	Bovine Aortic Endothelial Cell Membranes	[ <sup>125</sup> I]-Ang-(1-7)	21 ± 35	[4][5]
Ang-(1-7)	Bovine Aortic Endothelial Cell Membranes	[ <sup>125</sup> I]-Ang-(1-7)	220 ± 280	[4][5]
AVE 0991	Mas-transfected COS cells	[ <sup>125</sup> I]-Ang-(1-7)	47.5	[6][7]

IC50: The half-maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of the specific binding of the radioligand.

## Cross-Reactivity with Other Receptors

The cross-reactivity of AVE 0991 with other receptors, particularly the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, has been a subject of investigation with some conflicting findings.

### Direct Binding Studies:

A study utilizing HEK-293 cells stably transfected with either human AT1 or AT2 receptors found that AVE 0991 had negligible affinity for both of these receptors in competitive binding assays with [<sup>125</sup>I]-[Sar<sup>1</sup>,Ile<sup>8</sup>]AngII.[3] This suggests that AVE 0991 does not directly bind to the AT1 or AT2 receptors with high affinity.

### Functional Assays and Antagonist Studies:

In contrast, functional studies measuring nitric oxide (NO) and superoxide (O<sub>2</sub><sup>-</sup>) release from bovine aortic endothelial cells have shown that the effects of AVE 0991 can be inhibited by antagonists of AT1 and AT2 receptors.[5][8]

- The AT1 receptor antagonist EXP 3174 inhibited AVE 0991-induced NO and O<sub>2</sub><sup>-</sup> production by approximately 50%.[5][8]

- The AT2 receptor antagonist PD 123,177 inhibited AVE 0991-stimulated NO production by approximately 90%, though it had no effect on  $O_2^-$  production.[5][8]

These findings suggest a functional interaction or cross-talk between the Mas receptor and the AT1/AT2 receptors, or that some of the downstream effects of Mas receptor activation by AVE 0991 are mediated through pathways involving AT1 and AT2 receptors.[6][7] It has been proposed that these interactions could involve mechanisms like receptor oligomerization.[6]

Table 2: Summary of Cross-Reactivity Findings for AVE 0991

Receptor	Experimental System	Finding	Implication	Reference
AT1 Receptor	HEK-293 cells (binding assay)	Negligible affinity	No direct high-affinity binding	[3]
Bovine Aortic Endothelial Cells (functional assay)	Effects inhibited by AT1 antagonist	Functional interaction or downstream involvement	[5][8]	
AT2 Receptor	HEK-293 cells (binding assay)	Negligible affinity	No direct high-affinity binding	[3]
Bovine Aortic Endothelial Cells (functional assay)	Effects inhibited by AT2 antagonist	Functional interaction or downstream involvement	[5][8]	

## Experimental Protocols

### Radioligand Displacement Binding Assay

This protocol describes a common method for determining the binding affinity of a test compound (e.g., AVE 0991) by measuring its ability to displace a radiolabeled ligand from its receptor.

#### 1. Membrane Preparation:

- Tissues or cells expressing the receptor of interest (e.g., bovine aortic endothelial cells for Mas receptor) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA with protease inhibitors).
- The homogenate is centrifuged at a low speed to remove large debris.
- The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

## 2. Binding Reaction:

- The membrane preparation is incubated in a multi-well plate with a fixed concentration of a suitable radioligand (e.g., [<sup>125</sup>I]-Ang-(1-7) for the Mas receptor).
- Increasing concentrations of the unlabeled test compound (competitor) are added to the wells.
- A set of wells containing the radioligand and a high concentration of the unlabeled endogenous ligand is used to determine non-specific binding.
- The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 45-60 minutes).

## 3. Separation of Bound and Free Ligand:

- The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

## 4. Quantification and Analysis:

- The radioactivity retained on the dried filters is measured using a gamma counter.

- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
- The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

## Endothelial Cell Functional Assay (Nitric Oxide Release)

This protocol outlines a method to assess the functional activity of AVE 0991 by measuring its ability to stimulate nitric oxide (NO) production in endothelial cells.

### 1. Cell Culture:

- Primary cultures of endothelial cells (e.g., bovine aortic endothelial cells) are grown to confluence in multi-well plates.

### 2. Stimulation:

- The cell culture medium is replaced with a buffered salt solution.
- For antagonist studies, cells are pre-incubated with the antagonist (e.g., EXP 3174 or PD 123,177) for a specified time (e.g., 20 minutes).
- Increasing concentrations of the agonist (AVE 0991) are added to the wells.

### 3. NO Measurement:

- NO release from the cell surface is measured directly and in real-time using selective electrochemical nanosensors.
- Peak concentrations of NO are recorded.

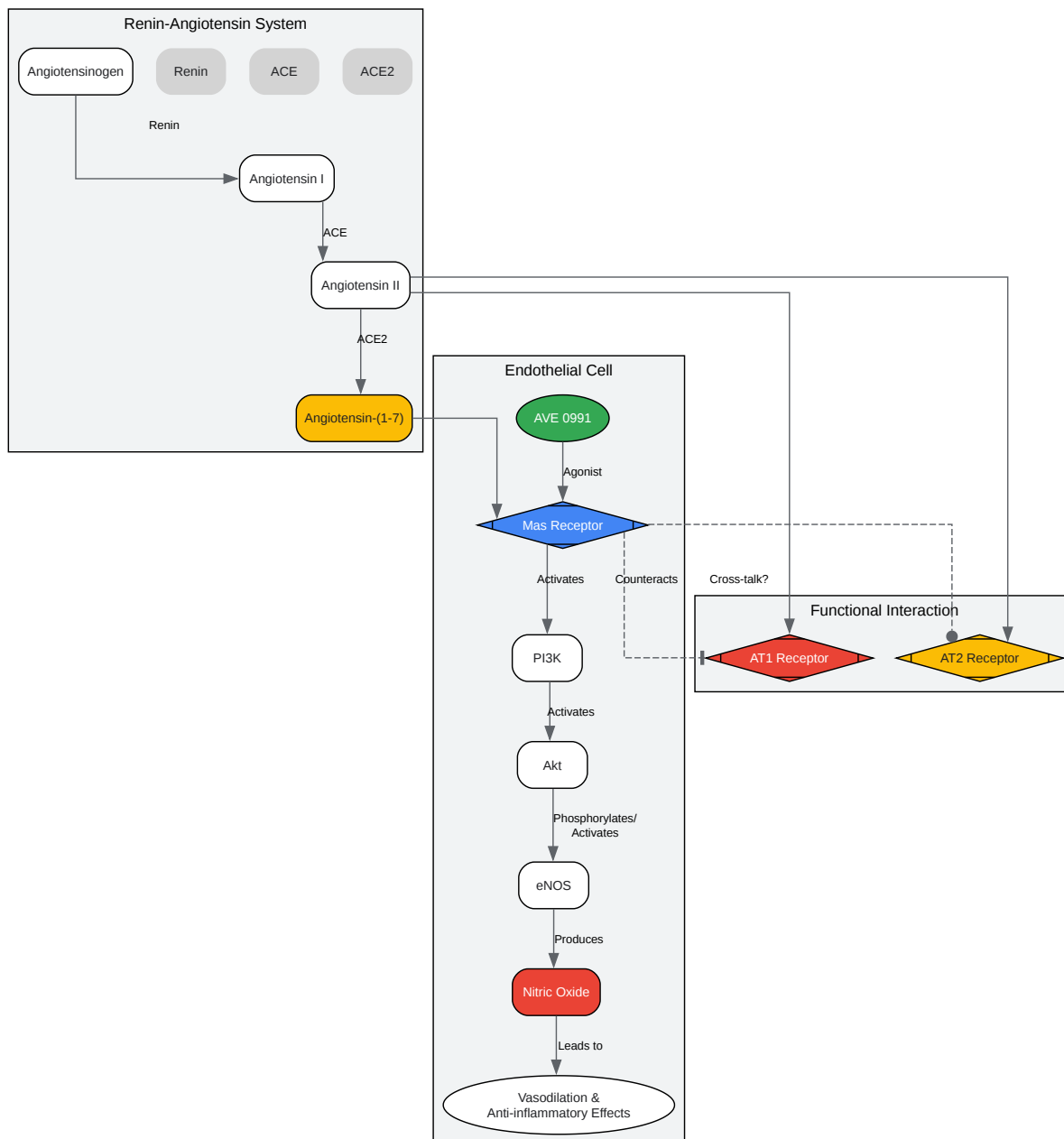
### 4. Data Analysis:

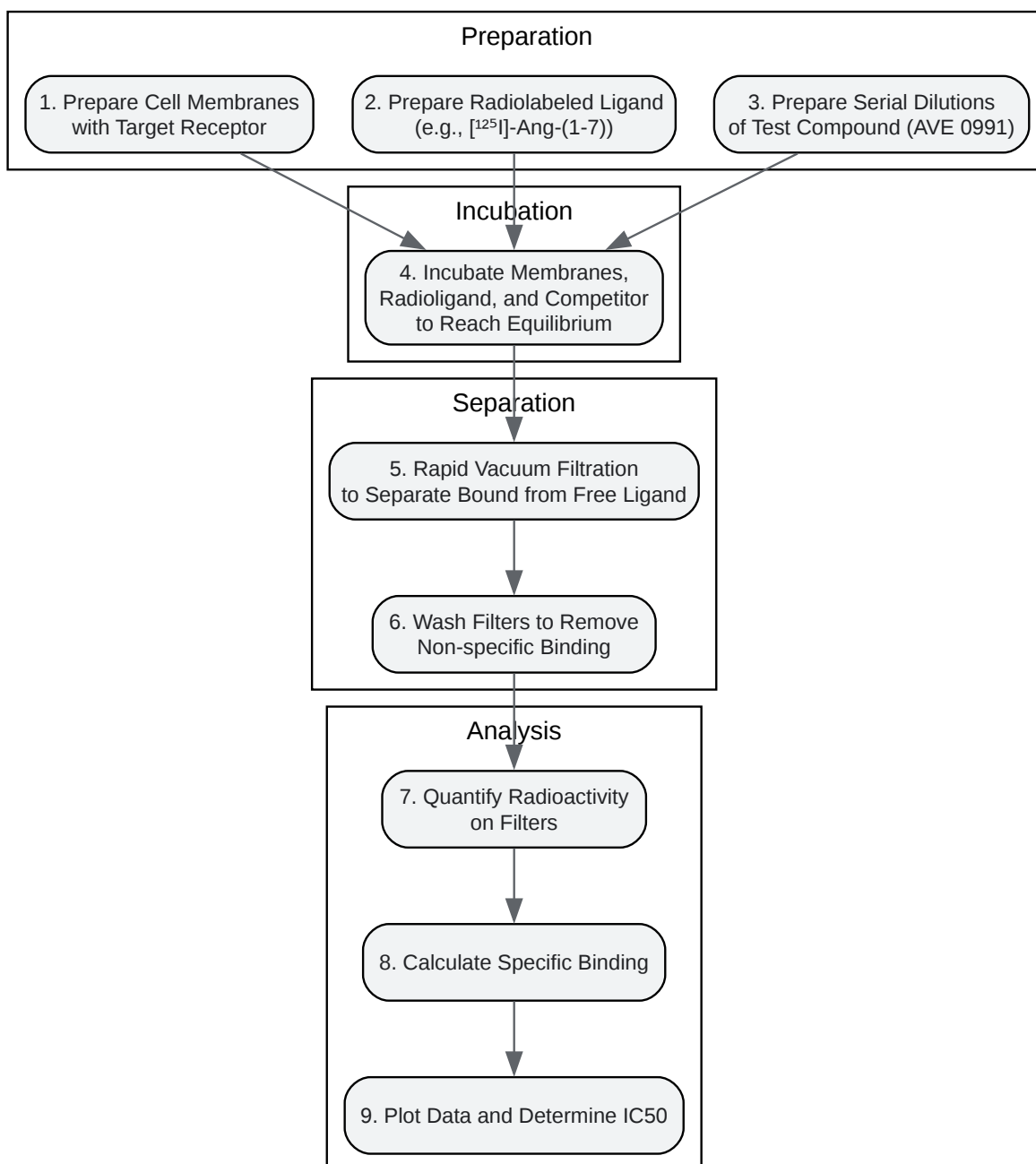
- The concentration-response curve for AVE 0991-induced NO release is plotted.

- The effects of antagonists are evaluated by comparing the concentration-response curves in the presence and absence of the antagonist.

## Visualizations

### Signaling Pathway of the Mas Receptor





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- To cite this document: BenchChem. [Comparative Analysis of AVE 0991 Cross-Reactivity with Angiotensin and Other Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#cross-reactivity-of-ave-0991-with-other-receptors]

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